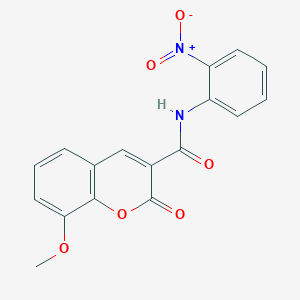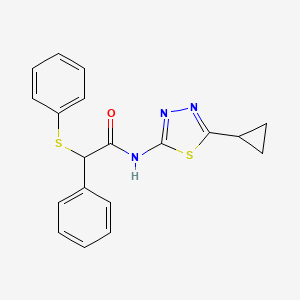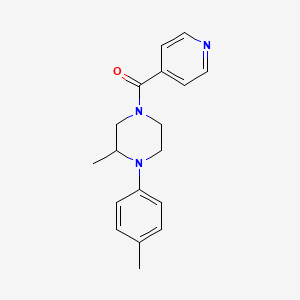![molecular formula C13H11NO4 B4180401 [4-(2-furoylamino)phenyl]acetic acid](/img/structure/B4180401.png)
[4-(2-furoylamino)phenyl]acetic acid
Overview
Description
[4-(2-furoylamino)phenyl]acetic acid, also known as FFA, is a chemical compound that has been extensively studied for its potential pharmacological properties. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects. In
Mechanism of Action
[4-(2-furoylamino)phenyl]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, [4-(2-furoylamino)phenyl]acetic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
[4-(2-furoylamino)phenyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). [4-(2-furoylamino)phenyl]acetic acid has also been shown to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. In addition, [4-(2-furoylamino)phenyl]acetic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
[4-(2-furoylamino)phenyl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research purposes. [4-(2-furoylamino)phenyl]acetic acid has also been extensively studied, with a large body of literature available on its pharmacological properties. However, [4-(2-furoylamino)phenyl]acetic acid has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. In addition, [4-(2-furoylamino)phenyl]acetic acid has been shown to have some toxicity in animal models, which may limit its potential therapeutic use.
Future Directions
There are several future directions for research on [4-(2-furoylamino)phenyl]acetic acid. One area of interest is its potential use in the treatment of cancer. [4-(2-furoylamino)phenyl]acetic acid has been shown to have antiproliferative effects in cancer cells, and may have potential as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. [4-(2-furoylamino)phenyl]acetic acid has been shown to have neuroprotective effects in animal models, and may have potential as a therapeutic agent for these diseases. Finally, further research is needed to better understand the pharmacokinetics and toxicity of [4-(2-furoylamino)phenyl]acetic acid in vivo, which will be important for its potential therapeutic use.
Scientific Research Applications
[4-(2-furoylamino)phenyl]acetic acid has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. [4-(2-furoylamino)phenyl]acetic acid has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-[4-(furan-2-carbonylamino)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12(16)8-9-3-5-10(6-4-9)14-13(17)11-2-1-7-18-11/h1-7H,8H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXBMEQOFCNZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Furan-2-ylcarbonyl)amino]phenyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4180333.png)
![diethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate](/img/structure/B4180338.png)
![N-(tert-butyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4180359.png)
![6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4180366.png)
![3,5-dimethyl-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-isoxazolecarboxamide](/img/structure/B4180369.png)



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180405.png)
![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4180407.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4180419.png)